Methylgermyl--phenylselanyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylgermyl–phenylselanyl (1/1) is an organometallic compound that contains both germanium and selenium atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of both germanium and selenium in the molecule allows for a range of chemical reactions and interactions that can be exploited for different purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylgermyl–phenylselanyl (1/1) typically involves the reaction of methylgermanium compounds with phenylselenium reagents. One common method is the reaction of trimethylgermanium chloride with phenylselenium bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Methylgermyl–phenylselanyl (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methylgermyl–phenylselanyl (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or germyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and germyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methylgermyl–phenylselanyl (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Methylgermyl–phenylselanyl (1/1) involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Methylgermyl–phenylselanyl (1/1) can be compared with other organoselenium and organogermanium compounds:
Similar Compounds: Phenylselanyl–trimethylgermyl, 1-Phenylselanylazulene, and 1,3-Bis(phenylselanyl)azulene.
Uniqueness: The combination of germanium and selenium in a single molecule provides unique chemical properties that are not observed in compounds containing only one of these elements. This dual functionality allows for a wider range of chemical reactions and applications.
Properties
CAS No. |
61501-49-3 |
---|---|
Molecular Formula |
C7H8GeSe |
Molecular Weight |
243.74 g/mol |
InChI |
InChI=1S/C6H5Se.CH3Ge/c7-6-4-2-1-3-5-6;1-2/h1-5H;1H3 |
InChI Key |
OFXRTGFLRYSXNB-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge].C1=CC=C(C=C1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.